7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Overview
Description
7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Coumarin derivatives have been shown to have various effects, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Biochemical Analysis
Biochemical Properties
7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to metal ions, forming complexes that may influence its biochemical activity . The interactions with these biomolecules can lead to changes in their activity, stability, and overall function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory elements, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can become toxic, leading to adverse effects such as liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the levels of various metabolites, including those involved in energy production and detoxification processes . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, specific reagents such as diethylamine, trifluoroacetic acid, and appropriate β-keto esters are used under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Pechmann condensation or other synthetic routes to enhance yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties and use in fluorescent probes.
4-Methylcoumarin: Used in the synthesis of dyes and optical materials.
7-Methoxycoumarin: Exhibits strong fluorescence and is used in various imaging applications.
Uniqueness: 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-(diethylamino)-2-oxo-4-(trifluoromethyl)chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-3-19(4-2)8-5-6-9-10(7-8)23-14(22)11(13(20)21)12(9)15(16,17)18/h5-7H,3-4H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLYBLZKNQBUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382406 | |
Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333303-14-3 | |
Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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